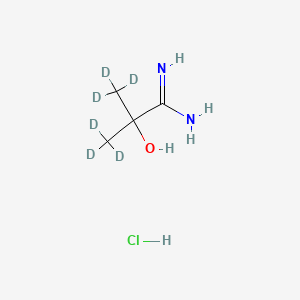
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is a deuterated compound with the molecular formula C4H5ClD6N2O. This compound is a derivative of propanamidine, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated water (D2O) or deuterated acids/bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: Using high-pressure reactors to facilitate the exchange reaction.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amidine group can be reduced to form amines.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of deuterated carbonyl compounds.
Reduction: Formation of deuterated amines.
Substitution: Formation of various deuterated derivatives.
Scientific Research Applications
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride involves the interaction of its functional groups with molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine: The non-hydrochloride form of the compound.
2-Hydroxy-2-(methyl-d3)propanimidamide: A similar compound with deuterium atoms but lacking the hydrochloride group.
Uniqueness
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is unique due to its specific deuteration pattern and the presence of the hydrochloride group. This combination can enhance its stability, solubility, and reactivity compared to non-deuterated or partially deuterated analogs.
Properties
Molecular Formula |
C4H11ClN2O |
|---|---|
Molecular Weight |
144.63 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H/i1D3,2D3; |
InChI Key |
AILSXICMPBNRRH-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=N)N)(C([2H])([2H])[2H])O.Cl |
Canonical SMILES |
CC(C)(C(=N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


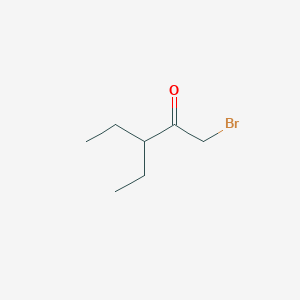
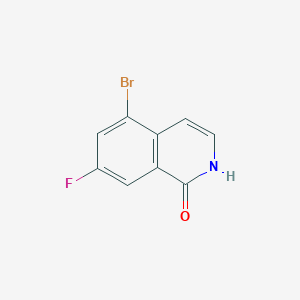
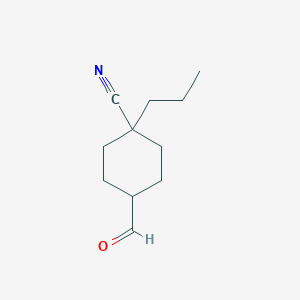
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
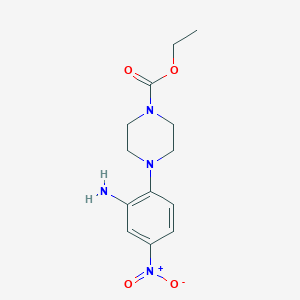
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


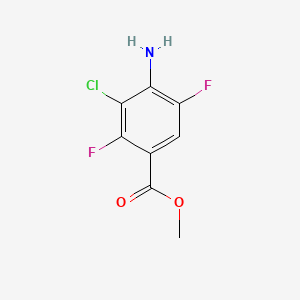
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
